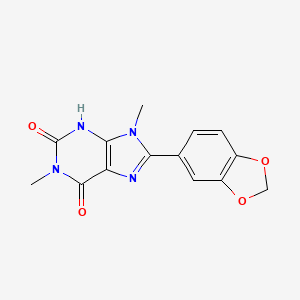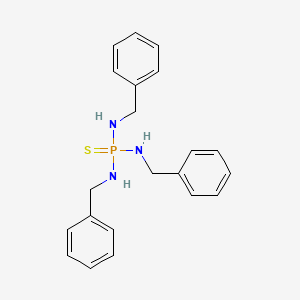
N,N',N''-tribenzylphosphorothioic triamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’,N’'-tribenzylphosphorothioic triamide is a phosphorothioic triamide compound characterized by the presence of three benzyl groups attached to the nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’,N’'-tribenzylphosphorothioic triamide typically involves the reaction of phosphorus pentasulfide with benzylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of N,N’,N’'-tribenzylphosphorothioic triamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’,N’'-tribenzylphosphorothioic triamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphorothioic acid derivatives, phosphine derivatives, and substituted phosphorothioic triamides .
Applications De Recherche Scientifique
N,N’,N’'-tribenzylphosphorothioic triamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of N,N’,N’'-tribenzylphosphorothioic triamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Its phosphorothioic group is also known to interact with thiol groups in proteins, potentially affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N,N’,N’'-tribenzylphosphorothioic triamide include:
- N,N’,N’'-tribenzylphosphoramide
- N,N’,N’'-tribenzylphosphoric triamide
- N,N’,N’'-tribenzylphosphorodithioic triamide .
Uniqueness
N,N’,N’'-tribenzylphosphorothioic triamide is unique due to its specific structural arrangement and the presence of the phosphorothioic group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
53820-05-6 |
|---|---|
Formule moléculaire |
C21H24N3PS |
Poids moléculaire |
381.5 g/mol |
Nom IUPAC |
N-bis(benzylamino)phosphinothioyl-1-phenylmethanamine |
InChI |
InChI=1S/C21H24N3PS/c26-25(22-16-19-10-4-1-5-11-19,23-17-20-12-6-2-7-13-20)24-18-21-14-8-3-9-15-21/h1-15H,16-18H2,(H3,22,23,24,26) |
Clé InChI |
RGSXGZRLDHJVFX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNP(=S)(NCC2=CC=CC=C2)NCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


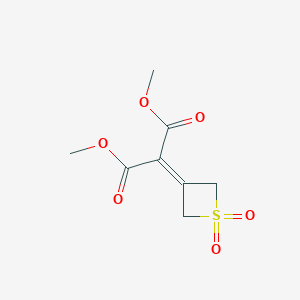

![4-Methyl-2-[[2-(prop-2-enoxycarbonylamino)acetyl]amino]pentanoic acid](/img/structure/B14000892.png)
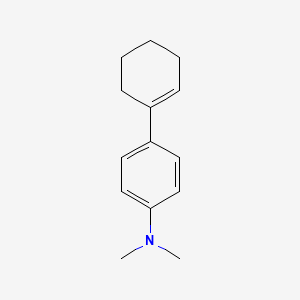
![4-[Bis(2-chloroethyl)amino]-2-nitrobenzaldehyde](/img/structure/B14000897.png)
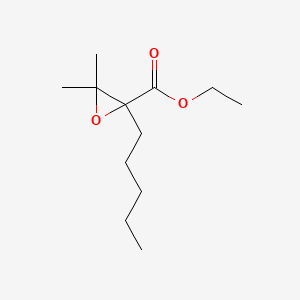
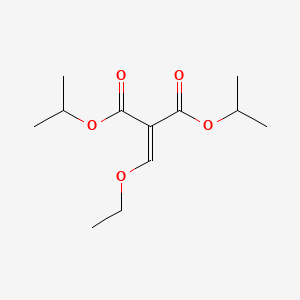
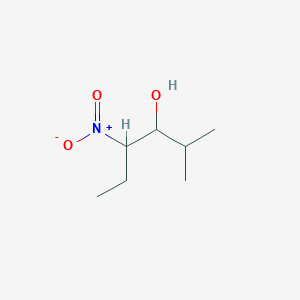

![Phenaleno[1,9-fg]quinoline](/img/structure/B14000924.png)

![1-Chloro-3-[2,2-dichloro-1-(4-iodophenyl)ethyl]benzene](/img/structure/B14000936.png)
